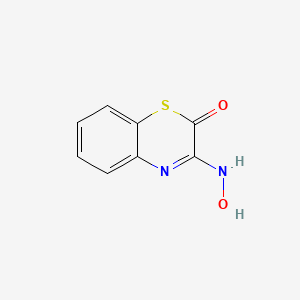

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the hydroxyimino group adds to its chemical reactivity and potential for forming various derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate oxime derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Investigated for its antimicrobial and antitubercular activities.

Mécanisme D'action

The mechanism of action of 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-Benzo[b][1,4]thiazin-3(4H)-one: Lacks the hydroxyimino group, making it less reactive in certain chemical transformations.

2-Arylimino-2,3-dihydrobenzo[e][1,3]thiazin-4-one: Contains an arylimino group instead of a hydroxyimino group, leading to different biological activities.

1,3-Benzothiazin-4-one: A simpler structure with different reactivity and applications.

Uniqueness

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential for forming various derivatives. This functional group also contributes to its biological activity, making it a valuable compound for research and development in medicinal chemistry.

Activité Biologique

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazine ring system and has been studied for its roles as an enzyme inhibitor, especially in the context of neurodegenerative diseases and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2O3S. Its structure includes a fused benzene and thiazine moiety with two carbonyl groups at positions 2 and 3 of the thiazine ring, contributing to its unique chemical reactivity and biological activity. The presence of the hydroxyimino group is particularly significant as it enhances the compound's reactivity and potential for forming various derivatives .

The mechanism of action for this compound primarily involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in treating neurodegenerative conditions such as Alzheimer’s disease .

Antimicrobial Activity

Research indicates that derivatives of 2H-1,4-Benzothiazine-2,3(4H)-dione exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. In vitro studies have demonstrated that specific derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .

Neuroprotective Effects

Beyond its role as an acetylcholinesterase inhibitor, compounds related to 2H-1,4-Benzothiazine-2,3(4H)-dione have shown neuroprotective effects in various models. These findings support their potential use in managing neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival .

Acetylcholinesterase Inhibition

In a study evaluating several derivatives of 2H-1,4-Benzothiazine-2,3(4H)-dione for their acetylcholinesterase inhibition capabilities, compounds demonstrated varying degrees of potency. For instance:

- Compound A : IC50 = 50 µM

- Compound B : IC50 = 75 µM

These results highlight the potential for developing effective cholinergic agents based on this scaffold .

Cytotoxicity Assessment

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that selected derivatives exhibited low cytotoxicity with IC50 values exceeding 100 µM. This suggests a favorable safety profile for further pharmacological development .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2H-Benzo[b][1,4]thiazin-3(4H)-one | Lacks hydroxyimino group | Reduced reactivity |

| 1,3-Benzothiazin-4-one | Simpler structure | Different reactivity |

| 2-Arylimino-2,3-dihydrobenzo[e][1,3]thiazin-4-one | Contains arylimino group | Distinct biological activities |

The unique hydroxyimino group in 2H-1,4-Benzothiazine-2,3(4H)-dione differentiates it from similar compounds and enhances its biological activity .

Propriétés

IUPAC Name |

3-(hydroxyamino)-1,4-benzothiazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUYBWNEVQFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)S2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469584 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903891-96-3 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.